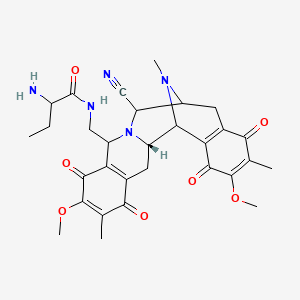
Saframycin-Yd1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saframycin-Yd1 is a natural product found in Streptomyces lavendulae with data available.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Saframycin-Yd1 is characterized by its unique chemical structure, which contributes to its biological activity. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound. Notably, directed biosynthesis techniques utilizing resting cells of saframycin producers have been employed to enhance the yield of this compound and its derivatives .
Table 1: Comparison of Synthesis Methods for Saframycin Derivatives
| Method | Yield (%) | Advantages |
|---|---|---|
| Directed Biosynthesis | High | Enhanced production efficiency |
| Total Synthesis | Moderate | Allows for structural modifications |
| Natural Extraction | Low | Limited by availability of natural sources |
Antitumor Activity
This compound exhibits significant antitumor activity against various cancer cell lines. Preliminary studies indicate that it has a potent effect on murine tumors, demonstrating higher efficacy compared to other saframycins . The mechanism of action appears to involve DNA intercalation, leading to cytotoxic effects in targeted cells.
Case Study: Antitumor Efficacy in Murine Models
- Study Design : Mice were treated with varying doses of this compound.
- Results : Significant tumor reduction was observed at doses above 0.5 mg/kg, with an IC50 value indicating strong cytotoxicity against P388 leukemia cells .
Antimicrobial Properties
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. This broad-spectrum efficacy positions this compound as a potential candidate for the development of new antimicrobial therapies.
Table 2: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Candida albicans | 16 µg/mL |
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Cancer Treatment : Its potent antitumor properties make it a candidate for further development in oncology.
- Antimicrobial Therapy : Given its efficacy against resistant bacterial strains, it may serve as a novel treatment option for infections caused by multidrug-resistant organisms.
- Combination Therapies : Research is ongoing into the synergistic effects of combining this compound with other chemotherapeutic agents to enhance overall efficacy and reduce resistance development.
Propiedades
Número CAS |
98205-63-1 |
|---|---|
Fórmula molecular |
C30H35N5O7 |
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
2-amino-N-[[(2S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]butanamide |
InChI |
InChI=1S/C30H35N5O7/c1-7-16(32)30(40)33-11-20-21-14(24(36)12(2)28(41-5)26(21)38)9-18-23-22-15(25(37)13(3)29(42-6)27(22)39)8-17(34(23)4)19(10-31)35(18)20/h16-20,23H,7-9,11,32H2,1-6H3,(H,33,40)/t16?,17?,18-,19?,20?,23?/m0/s1 |
Clave InChI |
GTEZNZCFRJDWFN-UOZNNZGFSA-N |
SMILES |
CCC(C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C)N |
SMILES isomérico |
CCC(C(=O)NCC1C2=C(C[C@@H]3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C)N |
SMILES canónico |
CCC(C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C)N |
Sinónimos |
saframycin Yd-1 saframycin-Yd1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















